molecular formula C14H19BrN2O2 B2417191 Tert-butyl (3R)-7-bromo-3-methyl-3,4-dihydro-2H-quinoxaline-1-carboxylate CAS No. 2343964-63-4

Tert-butyl (3R)-7-bromo-3-methyl-3,4-dihydro-2H-quinoxaline-1-carboxylate

Cat. No.: B2417191
CAS No.: 2343964-63-4
M. Wt: 327.222
InChI Key: KHLLDNMQEMWYHX-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl (3R)-7-bromo-3-methyl-3,4-dihydro-2H-quinoxaline-1-carboxylate is a chemical compound that belongs to the quinoxaline family Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (3R)-7-bromo-3-methyl-3,4-dihydro-2H-quinoxaline-1-carboxylate typically involves the following steps:

    Formation of the Quinoxaline Core: The quinoxaline core can be synthesized through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.

    Esterification: The tert-butyl ester group can be introduced through esterification reactions using tert-butyl alcohol and an appropriate acid catalyst.

    Methylation: The methyl group at the 3-position can be introduced using methylating agents such as methyl iodide in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed for the direct introduction of the tert-butoxycarbonyl group into the compound, providing a more sustainable and scalable approach .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can target the bromine atom, converting it to a hydrogen atom or other functional groups.

    Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Dehalogenated products or hydrogenated derivatives.

    Substitution: Various substituted quinoxaline derivatives.

Scientific Research Applications

Tert-butyl (3R)-7-bromo-3-methyl-3,4-dihydro-2H-quinoxaline-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl (3R)-7-bromo-3-methyl-3,4-dihydro-2H-quinoxaline-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and tert-butyl ester group can enhance the compound’s binding affinity and specificity. The compound may exert its effects through pathways involving redox reactions, nucleophilic substitutions, or hydrogen bonding interactions .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl (3R)-7-chloro-3-methyl-3,4-dihydro-2H-quinoxaline-1-carboxylate
  • Tert-butyl (3R)-7-fluoro-3-methyl-3,4-dihydro-2H-quinoxaline-1-carboxylate
  • Tert-butyl (3R)-7-iodo-3-methyl-3,4-dihydro-2H-quinoxaline-1-carboxylate

Uniqueness

Tert-butyl (3R)-7-bromo-3-methyl-3,4-dihydro-2H-quinoxaline-1-carboxylate is unique due to the presence of the bromine atom, which can participate in a variety of chemical reactions, such as nucleophilic substitutions and redox processes.

Properties

IUPAC Name

tert-butyl (3R)-7-bromo-3-methyl-3,4-dihydro-2H-quinoxaline-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BrN2O2/c1-9-8-17(13(18)19-14(2,3)4)12-7-10(15)5-6-11(12)16-9/h5-7,9,16H,8H2,1-4H3/t9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHLLDNMQEMWYHX-SECBINFHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C2=C(N1)C=CC(=C2)Br)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(C2=C(N1)C=CC(=C2)Br)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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